N-methylnorvaline hydrochloride chemical structure and properties
N-methylnorvaline hydrochloride chemical structure and properties
An In-Depth Technical Guide to N-Methyl-L-norvaline Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of N-Methyl-L-norvaline Hydrochloride, a specialized amino acid derivative of significant interest in contemporary biomedical research. Designed for professionals in drug development and scientific research, this document moves beyond basic data to explore the compound's synthesis, mechanism of action, and practical applications, with an emphasis on the causal reasoning behind experimental design and protocol.
Introduction and Strategic Importance
N-Methyl-L-norvaline hydrochloride is a non-proteinogenic amino acid derivative that has emerged as a critical tool in cellular and physiological research. Unlike its canonical counterparts, the N-methylation of the alpha-amino group introduces unique steric and electronic properties. This modification can significantly alter the molecule's biological activity, often enhancing its stability, cell permeability, and potency as an enzyme inhibitor.
The primary strategic interest in N-Methyl-L-norvaline hydrochloride lies in its function as a potent inhibitor of the arginase enzyme.[1] By modulating the arginase pathway, it indirectly influences the bioavailability of L-arginine, a common substrate for both arginase and nitric oxide synthase (NOS). This positions the compound as a valuable pharmacological tool for investigating nitric oxide (NO) signaling pathways, which are fundamental to cardiovascular health, immune response, and neurotransmission.[1] This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize this compound in a research setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is the bedrock of reproducible research. N-Methyl-L-norvaline hydrochloride is the hydrochloric acid salt of the N-methylated form of L-norvaline.
Chemical Structure
Caption: Chemical structure of N-Methyl-L-norvaline Hydrochloride.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of N-Methyl-L-norvaline hydrochloride. This data is essential for accurate experimental planning, from solution preparation to storage.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(Methylamino)pentanoic acid hydrochloride | - |
| Synonyms | N-Me-L-Nva-OH·HCl, N-Me-L-2-aminovaleric acid hydrochloride | [1] |
| CAS Number | 19653-78-2 | [1] |
| Molecular Formula | C₆H₁₃NO₂·HCl | [1] |
| Molecular Weight | 167.67 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥99% (by NMR) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Characterization: A Validated Workflow
Commercially available N-Methyl-L-norvaline hydrochloride is preferred for consistency; however, an understanding of its synthesis is crucial for specialized applications, such as isotopic labeling. The following section outlines a robust and logical synthetic workflow.
Synthetic Pathway Rationale
The synthesis of N-methylated amino acids is a well-established process in medicinal chemistry. A common and effective strategy involves the direct N-methylation of the parent amino acid, L-norvaline, after suitable protection of the carboxylic acid moiety to prevent side reactions. This is followed by deprotection and conversion to the hydrochloride salt.
Caption: Competitive pathways for L-arginine metabolism.
Protocol: In Vitro Arginase Inhibition Assay
This self-validating protocol provides a reliable method for quantifying the inhibitory potential (IC₅₀) of N-Methyl-L-norvaline hydrochloride. The assay measures the production of urea, a direct product of arginase activity.
Materials:
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Recombinant human arginase I or II
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L-arginine solution (e.g., 0.5 M, pH 9.7)
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Tris-HCl buffer (50 mM, pH 7.5)
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MnCl₂ solution (10 mM)
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N-Methyl-L-norvaline hydrochloride (stock solution in water)
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Urea colorimetric detection kit (e.g., using α-isonitrosopropiophenone)
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96-well microplate and plate reader
Procedure:
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Enzyme Activation: Prepare an arginase solution in Tris-HCl buffer. Add MnCl₂ to a final concentration of 1 mM and incubate at 55°C for 10 minutes to activate the enzyme. Causality: Arginase is a manganese-dependent metalloenzyme; this step ensures it is in its active conformational state.
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Inhibitor Preparation: Perform a serial dilution of the N-Methyl-L-norvaline hydrochloride stock solution to create a range of concentrations for IC₅₀ determination (e.g., from 1 µM to 1 mM).
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Assay Reaction:
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In a 96-well plate, add 25 µL of Tris-HCl buffer.
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Add 5 µL of the appropriate inhibitor dilution (or water for the uninhibited control).
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Add 10 µL of the activated arginase solution and incubate for 10 minutes at 37°C to allow for inhibitor binding.
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Initiate the reaction by adding 10 µL of the pre-warmed L-arginine solution.
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Incubate for 20 minutes at 37°C.
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Reaction Termination and Urea Detection:
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Stop the reaction by adding an acid solution as specified by the urea detection kit (this also prepares the sample for the colorimetric reaction).
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Add the colorimetric reagents, incubate as required (typically involving heating), and cool to room temperature.
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Data Analysis:
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Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
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Subtract the background absorbance (wells with no enzyme).
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Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
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Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
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Expanded Research Applications
While arginase inhibition is its most prominent role, the unique structure of N-Methyl-L-norvaline hydrochloride makes it a versatile tool.
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Peptide Synthesis: N-methylated amino acids are incorporated into peptides to increase resistance to proteolytic degradation and to fine-tune conformation, which can enhance bioactivity and bioavailability. [2]* Metabolic Studies: The compound can be used to probe amino acid metabolism and its role in various disease states. [1]* Drug Development Building Block: It serves as a starting scaffold for the synthesis of more complex molecules targeting metabolic or neurological disorders. [1]
Safety, Handling, and Storage
As a research chemical, N-Methyl-L-norvaline hydrochloride requires careful handling. While a specific safety data sheet (SDS) is not widely available, guidelines for similar amino acid hydrochlorides should be followed.
| Safety Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire: safety glasses, nitrile gloves, and a lab coat. | [3] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. [4]Handle in a well-ventilated area or chemical fume hood. [5]Wash hands thoroughly after handling. [4] | [4][5] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. [5]Recommended storage is refrigerated at 0-8°C. [1] | [1][5] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [3] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [3] | [3] |
| First Aid (Ingestion) | Rinse mouth. Call a poison center or doctor if you feel unwell. | [4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [4] |
Conclusion
N-Methyl-L-norvaline hydrochloride is more than a mere structural variant of a non-canonical amino acid; it is a precision tool for the targeted modulation of critical enzymatic pathways. Its well-defined role as an arginase inhibitor provides a clear mechanism for enhancing nitric oxide signaling, opening avenues for discovery in cardiovascular, neurological, and metabolic research. By understanding its chemical properties, synthesis, and biological mechanism, and by employing robust, validated protocols, researchers can effectively leverage this compound to advance the frontiers of drug development and biomedical science.
References
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SAFETY DATA SHEET . Spectrum Pharmacy Products. Available from: [Link]
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N-ME-DL-VAL-OH HCL CAS#: 2566-32-7 . ChemWhat. Available from: [Link]
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SAFETY DATA SHEET . Thermo Fisher Scientific. Available from: [Link]
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N-Me-Val-OMe HCl . PubChem. Available from: [Link]
